molecular formula C23H25BrN2O3 B11634325 5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11634325
M. Wt: 457.4 g/mol
InChI Key: OYGYNHIBPDZDHU-XUTLUUPISA-N
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Description

5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a dimethylaminopropyl group, a hydroxy group, and a methylbenzoyl group

Preparation Methods

The synthesis of 5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. The synthetic route typically starts with the preparation of the bromophenyl and methylbenzoyl intermediates, followed by their coupling with the dimethylaminopropyl and hydroxy groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Scientific Research Applications

5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition or activation of enzymatic reactions, altering signal transduction pathways, and affecting gene expression .

Comparison with Similar Compounds

Similar compounds to 5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrolidone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific interactions and applications. The uniqueness of 5-(3-BROMOPHENYL)-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(4-METHYLBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C23H25BrN2O3

Molecular Weight

457.4 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C23H25BrN2O3/c1-15-8-10-16(11-9-15)21(27)19-20(17-6-4-7-18(24)14-17)26(23(29)22(19)28)13-5-12-25(2)3/h4,6-11,14,20,27H,5,12-13H2,1-3H3/b21-19+

InChI Key

OYGYNHIBPDZDHU-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Br)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC(=CC=C3)Br)O

Origin of Product

United States

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